6-Hydroxykaempferol 3-Rutinoside -6-glucoside
Description
Research Context and Significance
6-Hydroxykaempferol 3-rutinoside-6-glucoside belongs to the flavonol glycoside class, distinguished by its hydroxylation pattern and glycosidic substitutions. Its biological significance stems from its presence in safflower, a plant traditionally used in East Asian medicine for treating circulatory disorders. Modern pharmacological studies have demonstrated its ability to protect human umbilical vein endothelial cells (HUVECs) from oxygen-glucose deprivation/reoxygenation (OGD/R)-induced apoptosis, a model simulating ischemic stroke conditions. Transcriptomic analyses reveal that the compound downregulates pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), while attenuating HIF-1α and NF-κB expression. Furthermore, in vivo experiments using phenylhydrazine-induced zebrafish thrombosis models confirm its anti-thrombotic efficacy, evidenced by restored blood flow and reduced clot formation. These findings underscore its potential as a multi-target agent for vascular pathologies.
Historical Discovery and Isolation
The compound was first reported in 2015 during a phytochemical investigation of safflower florets, where it was isolated alongside eight known flavonoids and three quinochalcones. Initial structural characterization employed spectroscopic techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), which confirmed the presence of a kaempferol aglycone substituted with rutinoside (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) and glucoside residues at the C-3 and C-6 positions, respectively. Subsequent studies optimized extraction protocols using ethanol-water gradients and chromatographic purification, achieving a purity of 98% as verified by high-performance liquid chromatography (HPLC). The isolation of this compound has spurred interest in related 6-hydroxykaempferol derivatives, such as 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG), which shares overlapping therapeutic targets.
Chemical Classification and Nomenclature
6-Hydroxykaempferol 3-rutinoside-6-glucoside is systematically named 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one. Its molecular formula (C₃₃H₄₀O₂₁) corresponds to a molecular weight of 772.70 g/mol, with the InChIKey identifier NEXCWFVNYYIZCR-PUWRHKPVSA-N. The structure comprises a kaempferol backbone (5,7,4′-trihydroxyflavonol) with two glycosidic attachments: a rutinoside (rhamnose-glucose disaccharide) at C-3 and a glucoside at C-6. This substitution pattern enhances solubility and stability compared to the parent aglycone, facilitating bioavailability.
Table 1: Molecular Properties of 6-Hydroxykaempferol 3-Rutinoside-6-Glucoside
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O21/c1-9-17(37)22(42)25(45)31(49-9)48-8-15-19(39)24(44)27(47)33(52-15)54-30-21(41)16-13(50-28(30)10-2-4-11(35)5-3-10)6-12(36)29(20(16)40)53-32-26(46)23(43)18(38)14(7-34)51-32/h2-6,9,14-15,17-19,22-27,31-40,42-47H,7-8H2,1H3/t9-,14+,15+,17-,18+,19+,22+,23-,24-,25+,26+,27+,31+,32-,33-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXCWFVNYYIZCR-PUWRHKPVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601255834 | |
| Record name | 6-Hydroxykaempferol 3-Rutinoside-6-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
772.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145134-63-0 | |
| Record name | 6-Hydroxykaempferol 3-Rutinoside-6-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145134-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxykaempferol 3-Rutinoside-6-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxykaempferol 3-Rutinoside -6-glucoside involves multiple steps. The process typically starts with the preparation of the benzopyran core, followed by the introduction of glycosidic linkages. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the glycosidic bonds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial methods also focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxykaempferol 3-Rutinoside -6-glucoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzopyran compounds
Scientific Research Applications
6-Hydroxykaempferol 3-Rutinoside -6-glucoside has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Hydroxykaempferol 3-Rutinoside -6-glucoside involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as antioxidant activity by scavenging free radicals.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences
The biological activity of flavonoid glycosides is influenced by hydroxylation patterns and glycosylation sites. Below is a comparison of key structural features:
Key Observations :
- Positional Specificity: The anti-inflammatory activity of 6-hydroxykaempferol derivatives is enhanced when glycosylation occurs at positions 3 and 6, as seen in 6-Hydroxykaempferol 3-Rutinoside-6-glucoside, compared to 7-O-rutinoside derivatives .
- Glycosyl Group Impact: The addition of a glucose at position 6 in 6-Hydroxykaempferol 3-Rutinoside-6-glucoside may improve solubility and bioavailability over non-glucosylated analogs like kaempferol 3-O-rutinoside .
Bioactivity Comparison
Anti-Inflammatory and Antioxidant Effects
- 6-Hydroxykaempferol 3-Rutinoside-6-glucoside: Demonstrates significant DPPH and ABTS radical scavenging activity (IC₅₀: 12.3 ± 0.8 μM and 9.7 ± 0.5 μM, respectively) , outperforming kaempferol 3-O-rutinoside (IC₅₀: 18.4 ± 1.2 μM for DPPH) . Its anti-inflammatory activity is linked to the inhibition of NF-κB and COX-2 pathways .
- 6-Hydroxykaempferol 7-O-rutinoside: Shows moderate antioxidant activity (IC₅₀: 22.5 ± 1.1 μM for DPPH) but lacks reported anti-inflammatory data .
- Rutin (Quercetin 3-O-rutinoside): Exhibits comparable antioxidant potency (IC₅₀: 10.2 ± 0.7 μM for DPPH) but weaker anti-thrombotic effects than 6-Hydroxykaempferol 3-Rutinoside-6-glucoside .
Tyrosinase Inhibition
- 6-Hydroxykaempferol 3-Rutinoside-6-glucoside inhibits tyrosinase at 50 μM (68% inhibition), comparable to hydroxysafflor yellow A (72%) but superior to kaempferol 3-O-glucoside (42%) .
Anti-Thrombotic Activity
- Unique to 6-Hydroxykaempferol 3-Rutinoside-6-glucoside, this compound reduces thrombus formation by 58% in murine models via modulation of endothelial NO synthase (eNOS) and platelet aggregation pathways . Analogues like 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG) show similar effects but require higher doses (100 mg/kg vs. 50 mg/kg) .
Sources and Availability
- 6-Hydroxykaempferol 3-Rutinoside-6-glucoside: Commercially available as a reference standard (CAS: 145134-63-0; ≥98% purity) from suppliers like ChemFaces and TargetMol . Extracted primarily from safflower .
- 6-Hydroxykaempferol 7-O-rutinoside: Limited availability; isolated from Gymnema inodorum leaves .
- Kaempferol 3-O-rutinoside: Widely available, sourced from Prunus species and Tagetes .
Biological Activity
6-Hydroxykaempferol 3-rutinoside-6-glucoside, a flavonoid glycoside primarily found in Carthamus tinctorius (safflower), exhibits significant biological activities. This article explores its antioxidant, anti-inflammatory, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₅O₁₇
- Molecular Weight : Approximately 626.52 g/mol
The compound consists of a kaempferol backbone with sugar moieties, which contributes to its biological activities. The presence of hydroxyl groups enhances its capacity to scavenge free radicals, making it a potent antioxidant.
Antioxidant Activity
Research has demonstrated that 6-Hydroxykaempferol 3-rutinoside-6-glucoside exhibits strong antioxidant properties. The antioxidant activity has been evaluated using various assays, including:
| Assay Type | Mechanism | Result |
|---|---|---|
| DPPH | Free radical scavenging | Significant reduction in DPPH radicals |
| ABTS | Free radical scavenging | High scavenging activity observed |
In studies, the compound showed a remarkable ability to reduce oxidative stress markers in cells, indicating its potential for protecting against oxidative damage .
Anti-Inflammatory Effects
The anti-inflammatory effects of 6-Hydroxykaempferol 3-rutinoside-6-glucoside have been extensively studied. It has been shown to modulate inflammatory pathways by:
- Inhibiting the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
- Reducing the activation of NF-κB and MAPK signaling pathways.
In a study involving myocardial ischemia-reperfusion injury, safflower extract (rich in this compound) significantly decreased inflammatory markers and improved cardiac function in animal models . The following table summarizes key findings from relevant studies:
Anticancer Properties
The anticancer potential of 6-Hydroxykaempferol 3-rutinoside-6-glucoside has also been explored. It has been reported to inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of apoptosis.
- Cell cycle arrest at the G0/G1 phase.
In vitro studies indicated that this compound could significantly inhibit the growth of colon cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .
Case Studies
- Cardioprotective Effects : In a controlled study on rats with induced myocardial ischemia, treatment with safflower extract containing 6-Hydroxykaempferol 3-rutinoside-6-glucoside led to a marked reduction in myocardial damage and inflammation .
- Cancer Cell Proliferation : A study demonstrated that this compound inhibited the growth of breast cancer cells (MDA-MB-231) at concentrations as low as 1 mM, showcasing its potential as an adjunct therapy in cancer treatment .
Q & A
Q. How can researchers confirm the structural identity of 6-hydroxykaempferol 3-rutinoside-6-glucoside?
Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like HMBC and COSY) is critical for assigning the glycosylation pattern and hydroxyl group positions . Mass spectrometry (MS), particularly High-Resolution MS (HRMS), validates the molecular formula (C₃₃H₄₀O₂₁, MW 772.7) and fragmentation patterns . Chromatographic methods (HPLC with UV detection) using reference standards are employed for purity verification, with typical mobile phases like acetonitrile/1% acetic acid (23:77) .
Q. What are the natural sources of 6-hydroxykaempferol 3-rutinoside-6-glucoside, and how is it extracted?
Methodological Answer: The compound is primarily isolated from Carthamus tinctorius L. (safflower) and other Asteraceae species . Extraction involves polar solvents (e.g., methanol or water) followed by fractionation using techniques like column chromatography. Bioassay-guided isolation is often used, with antioxidant or anti-thrombotic assays directing the purification of active fractions .
Q. What analytical methods ensure the purity and stability of this compound in research settings?
Methodological Answer: Purity (≥98%) is typically validated via HPLC with UV detection at 254–370 nm, using C18 columns and gradient elution . Stability studies require storage at 2–8°C in airtight, light-protected containers. Accelerated degradation studies under varying pH/temperature conditions can assess shelf life .
Advanced Research Questions
Q. What mechanisms underlie the anti-thrombotic activity of 6-hydroxykaempferol 3-rutinoside-6-glucoside?
Methodological Answer: In vitro studies demonstrate inhibition of collagen-induced platelet aggregation, likely via interference with glycoprotein VI (GPVI) signaling or arachidonic acid metabolism. Weak inhibition of ADP-induced aggregation suggests partial modulation of P2Y₁₂ receptors . Advanced models (e.g., flow cytometry or calcium flux assays) are recommended to map specific pathways .
Q. How do researchers evaluate its antioxidant capacity, and what are methodological limitations?
Methodological Answer: Standard assays include DPPH and ABTS radical scavenging, Fe³⁺ reduction (FRAP), and oxygen radical absorbance capacity (ORAC). However, these in vitro assays may not fully replicate cellular redox environments. Complementary cell-based models (e.g., ROS detection in endothelial cells) improve translational relevance .
Q. How does its bioactivity compare to structurally related flavonoid glycosides?
Methodological Answer: Compared to 6-hydroxykaempferol 3,6-di-O-glucoside, the rutinoside-6-glucoside derivative shows stronger anti-thrombotic effects due to enhanced solubility and receptor affinity . Quercetin analogs (e.g., quercetin 3,6-diglucoside) exhibit broader anti-inflammatory activity but lower specificity for platelet targets . Structure-activity relationship (SAR) studies using synthetic analogs are critical for optimization.
Q. How can contradictions in reported bioactivity data be resolved?
Methodological Answer: Discrepancies (e.g., varying IC₅₀ values in antioxidant assays) often arise from differences in assay conditions (pH, solvent polarity) or compound purity. Standardizing protocols (e.g., ISO guidelines for DPPH assays) and cross-validating results with orthogonal methods (e.g., electron paramagnetic resonance) improve reproducibility .
Q. What experimental designs are optimal for in vitro bioactivity studies?
Methodological Answer: Dose-response curves (1–100 µM) with positive controls (e.g., aspirin for anti-thrombotic assays, ascorbic acid for antioxidant tests) are essential. For platelet studies, pre-incubation times (15–30 minutes) and collagen/ADP concentrations (2–5 µg/mL) must be standardized . Triplicate biological replicates and blinded data analysis minimize bias.
Q. What advanced techniques elucidate its glycosylation patterns and stereochemistry?
Methodological Answer: Enzymatic hydrolysis (e.g., β-glucosidase treatment) followed by LC-MS identifies sugar moieties. Nuclear Overhauser Effect (NOE) correlations in NMR differentiate α/β anomers, while circular dichroism (CD) confirms absolute configuration .
Q. How does 6-hydroxykaempferol 3-rutinoside-6-glucoside interact with other compounds in traditional formulations?
Methodological Answer: Synergistic effects are observed in safflower-based formulations (e.g., with hydroxysafflor yellow A). Network pharmacology approaches can map multi-target interactions, while isobolographic analysis quantifies synergy in anti-thrombotic or antioxidant assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
